molecular formula C25H28N2O5S B3492419 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-ETHOXYPHENYL)ACETAMIDE

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B3492419
M. Wt: 468.6 g/mol
InChI Key: NJGWQVNUCGCGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. The IUPAC name is a systematic way of naming chemical substances based on their structure .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each introducing a new functional group or building block to the molecule . The order of these steps can be crucial, as some reactions might not proceed if certain functional groups are present .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about the functional groups present in the molecule and their relative reactivity .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This often involves binding to specific proteins or other biomolecules and modulating their activity .

Safety and Hazards

Safety data typically includes information about the compound’s toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Future Directions

This could involve exploring new synthetic routes to the compound, investigating its potential applications, or studying its behavior under various conditions .

Properties

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-4-32-24-13-9-8-12-22(24)26-25(28)18-27(17-20-10-6-5-7-11-20)33(29,30)21-14-15-23(31-3)19(2)16-21/h5-16H,4,17-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWQVNUCGCGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 2
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2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2-ETHOXYPHENYL)ACETAMIDE

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